![molecular formula C20H12F3N3O2S B2619556 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole CAS No. 338404-79-8](/img/structure/B2619556.png)
6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C20H12F3N3O2S and its molecular weight is 415.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- An imidazo[2,1-b][1,3]thiazole core.
- A phenyl group at the 6-position.
- A trifluoromethyl-substituted benzoyloxy group that enhances its biological activity.
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anti-cancer properties. A study focused on a series of imidazo[2,1-b][1,3]thiazole derivatives showed potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. Notably, one compound demonstrated an IC50 value of 0.002 μM against MV4-11 cells, indicating high potency in inhibiting cell viability and FLT3 kinase activity .
Table 1: Anticancer Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
19 | MV4-11 | 0.002 | FLT3 kinase inhibition |
20 | HeLa | >10 | No significant activity |
Anthelmintic Activity
The compound has also been investigated for its anthelmintic properties. Similar compounds have shown effectiveness against nematodes and trematodes in veterinary applications. The specific mechanism involves disrupting the metabolic processes of helminths, leading to their immobilization and death .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl and thiazole rings significantly affect biological activity. For instance:
- The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency against cancer cell lines.
- Variations in the substituents on the phenyl ring can lead to increased selectivity for specific cancer types.
Case Studies
Several case studies highlight the effectiveness of imidazo[2,1-b][1,3]thiazole derivatives:
- Acute Myeloid Leukemia (AML) : A derivative exhibited remarkable efficacy in preclinical trials against AML cell lines with FLT3 mutations.
- Antifungal Activity : Compounds structurally related to imidazo[2,1-b][1,3]thiazole have shown antifungal properties against Candida species with MIC values comparable to established antifungals .
科学的研究の応用
Anticancer Applications
Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives, including 6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole, as promising anticancer agents.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range. This suggests that this compound may possess similar properties due to its structural similarities with other effective compounds in this category .
Comparative Efficacy
Table 1 summarizes the IC50 values of related compounds against various cancer cell lines:
Compound Name | IC50 (µM) | Cancer Type |
---|---|---|
Compound A | 2.32 | MCF-7 (Breast) |
Compound B | 4.15 | HeLa (Cervical) |
6-Phenyl-5... | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays.
In Vitro Studies
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria. The most active derivatives displayed IC90 values as low as 7.05 µM against Mycobacterium tuberculosis H37Ra without acute cellular toxicity observed at concentrations greater than 128 µM towards normal lung fibroblast cells .
Selectivity Profile
The selectivity of these compounds towards pathogenic bacteria over non-pathogenic strains suggests a potential for targeted therapy with reduced side effects.
特性
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2S/c21-20(22,23)15-8-4-7-14(11-15)18(27)28-24-12-16-17(13-5-2-1-3-6-13)25-19-26(16)9-10-29-19/h1-12H/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUYBFOLXFRKG-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。